6-acetyl-4-butyl-7-hydroxy-8-methyl-2H-chromen-2-one
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Overview
Description
6-acetyl-4-butyl-7-hydroxy-8-methyl-2H-chromen-2-one is an organic compound belonging to the class of coumarins. Coumarins are a group of nature-occurring lactones first derived from Tonka beans in 1820. This compound is characterized by its unique structure, which includes a chromen-2-one core with various substituents such as acetyl, butyl, hydroxy, and methyl groups .
Mechanism of Action
Target of Action
Coumarin derivatives, to which this compound belongs, have been associated with various biological activities such as antiviral , antibacterial , antimicrobial , anticoagulant , anti-inflammatory , anticancer , anticonvulsant , antioxidant , antifungal , and anti-HIV properties. They also possess the properties like inhibition of platelet aggregation and inhibition of steroid 5α-reductase .
Mode of Action
Coumarin derivatives are known to interact with various biological targets, leading to changes in cellular processes . The specific interactions and resulting changes would depend on the exact structure and functional groups of the coumarin derivative.
Biochemical Pathways
Coumarin derivatives are known to affect a wide range of biochemical pathways due to their diverse biological activities . The downstream effects of these pathway alterations would depend on the specific biological activity of the coumarin derivative.
Result of Action
Given the diverse biological activities associated with coumarin derivatives, the effects could range from changes in cellular signaling pathways to alterations in gene expression .
Biochemical Analysis
Biochemical Properties
Coumarins are known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can vary widely, depending on the specific structure of the coumarin derivative and the biomolecule it interacts with .
Cellular Effects
Coumarins have been tested for various biological properties, including anti-HIV, anticancer, anti-microbial, anti-tumor, antioxidant, anti-Alzheimer, anti-tuberculosis, anti-platelet activity, COX inhibitors, anti-inflammatory, anti-asthmatic, anti-viral and DNA gyrase inhibitors .
Molecular Mechanism
Coumarins are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
Coumarins are known to interact with various enzymes and cofactors, and can have effects on metabolic flux or metabolite levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-acetyl-4-butyl-7-hydroxy-8-methyl-2H-chromen-2-one can be achieved through several methods. One common method involves the Pechmann condensation reaction, which is a classical method for synthesizing coumarins. This reaction involves the condensation of phenols with β-keto esters in the presence of an acid catalyst . For instance, the starting material 6-acetyl-7-hydroxy-4-methyl-2H-chromen-2-one can be prepared by reacting 1-(2,4-dihydroxyphenyl) ethanone with ethyl acetoacetate in the presence of sulfuric acid .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of green chemistry principles, such as employing green solvents and catalysts, is also becoming increasingly common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
6-acetyl-4-butyl-7-hydroxy-8-methyl-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: Electrophilic substitution reactions can introduce new substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alcohols .
Scientific Research Applications
6-acetyl-4-butyl-7-hydroxy-8-methyl-2H-chromen-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, perfumes, and other industrial products.
Comparison with Similar Compounds
Similar Compounds
6-acetyl-7-hydroxy-4-methyl-2H-chromen-2-one: This compound shares a similar core structure but lacks the butyl and methyl substituents.
7-hydroxy-4-methylcoumarin: Another coumarin derivative with similar biological activities.
Uniqueness
6-acetyl-4-butyl-7-hydroxy-8-methyl-2H-chromen-2-one is unique due to its specific substituents, which confer distinct chemical and biological properties. The presence of the butyl and methyl groups enhances its lipophilicity, potentially improving its ability to penetrate cell membranes and interact with intracellular targets .
Properties
IUPAC Name |
6-acetyl-4-butyl-7-hydroxy-8-methylchromen-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18O4/c1-4-5-6-11-7-14(18)20-16-9(2)15(19)12(10(3)17)8-13(11)16/h7-8,19H,4-6H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNMAZSRWZCSCSY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC(=O)OC2=C(C(=C(C=C12)C(=O)C)O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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